molecular formula C11H14BrN B176673 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline CAS No. 158326-77-3

7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B176673
CAS No.: 158326-77-3
M. Wt: 240.14 g/mol
InChI Key: LHPIITJPRRZXEX-UHFFFAOYSA-N
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Description

“7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline” is a chemical compound with the molecular formula C11H14BrN . It is used as a pharmaceutical intermediate .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a tetrahydroquinoline core, which is a heterocyclic compound. This core is substituted at the 7-position with a bromine atom and at the 4-position with two methyl groups .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . Its molecular weight is 240.14 .

Scientific Research Applications

Efficient and Selective Synthesis

7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline plays a role in the efficient and selective synthesis of various quinoline derivatives. For instance, Şahin et al. (2008) described the bromination reaction of 1,2,3,4-tetrahydroquinoline, leading to the synthesis of valuable quinoline derivatives like 4,6,8-tribromoquinoline and 6,8-dibromo-1,2,3,4-tetrahydroquinoline with high yields (Şahin, Çakmak, Demirtaş, Ökten, & Tutar, 2008).

Role in the Synthesis of Isoquinolines

This compound is also used in the synthesis of various isoquinoline derivatives. For example, Zlatoidský and Gabos (2009) reported on the synthesis of 7-bromo-1,2,3,4-tetrahydroisoquinoline through a series of reactions, including lithiation and reductive amination (Zlatoidský & Gabos, 2009).

Synthesis of Novel Cyano Quinoline Derivatives

Ökten and Çakmak (2015) explored the conversion of 6,8-Dibromo-1,2,3,4-tetrahydroquinoline into various cyano derivatives, demonstrating its versatility in organic synthesis (Ökten & Çakmak, 2015).

Application in Photolabile Protecting Groups

The compound's derivatives, such as bromoquinoline, have been used in the synthesis of photolabile protecting groups. Fedoryak and Dore (2002) described the use of brominated hydroxyquinoline as a photolabile protecting group with sensitivity to multiphoton excitation, highlighting its potential in biological applications (Fedoryak & Dore, 2002).

Safety and Hazards

The safety data sheet for “7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline” indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It’s recommended to handle this compound with appropriate safety measures.

Properties

IUPAC Name

7-bromo-4,4-dimethyl-2,3-dihydro-1H-quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN/c1-11(2)5-6-13-10-7-8(12)3-4-9(10)11/h3-4,7,13H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHPIITJPRRZXEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC2=C1C=CC(=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60444421
Record name 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158326-77-3
Record name 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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